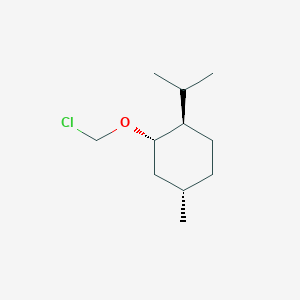

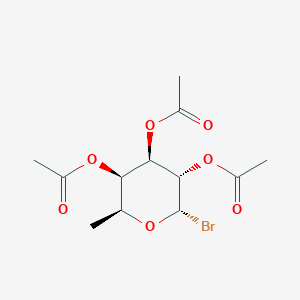

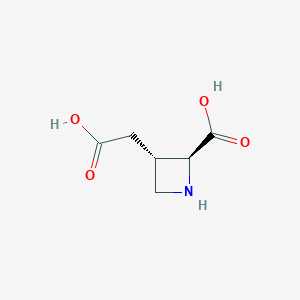

![molecular formula C39H71Na2O8P B1139955 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt CAS No. 108392-02-5](/img/structure/B1139955.png)

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt, also known as L-α-Phosphatidic acid, dioleoyl sodium salt, is a synthetic phospholipid. It is a derivative of phosphatidic acid, where the fatty acid chains are derived from oleic acid. This compound is commonly used in biochemical and biophysical research due to its role in cell membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt typically involves the esterification of glycerol-3-phosphate with oleic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts under controlled conditions. The process involves the following steps:

Esterification: Glycerol-3-phosphate reacts with oleic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt undergoes various chemical reactions, including:

Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bonds can be hydrolyzed to release glycerol-3-phosphate and oleic acid.

Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products

Oxidation: Epoxides, hydroxylated fatty acids.

Hydrolysis: Glycerol-3-phosphate, oleic acid.

Substitution: Different phospholipid derivatives.

Scientific Research Applications

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid chemistry and membrane dynamics.

Biology: Investigated for its role in cell signaling and membrane structure.

Medicine: Explored for its potential in drug delivery systems and as a component in liposomal formulations.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases, thereby modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt

- 1,2-Dioleoyl-sn-glycero-3-phosphocholine

- 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Uniqueness

1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt is unique due to its specific fatty acid composition (oleic acid) and its role in mimicking natural phosphatidic acids found in biological membranes. This makes it particularly useful in studies related to membrane dynamics and lipid-protein interactions .

Properties

InChI |

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDHADSEKGCPKW-ZBFGHDQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H73NaO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108392-02-5 |

Source

|

| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] di-(9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108392-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

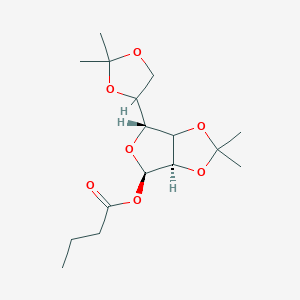

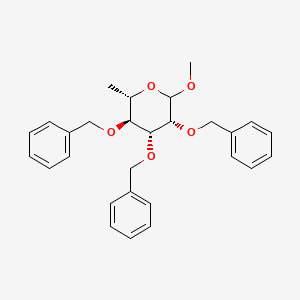

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

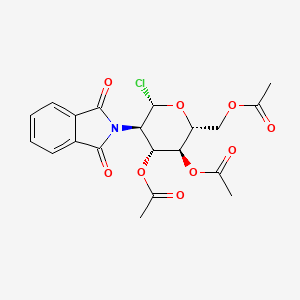

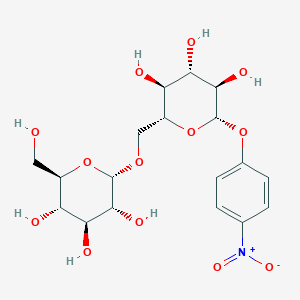

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

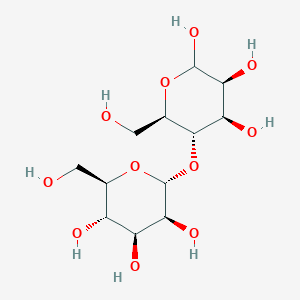

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)

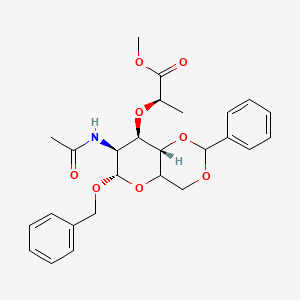

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139895.png)